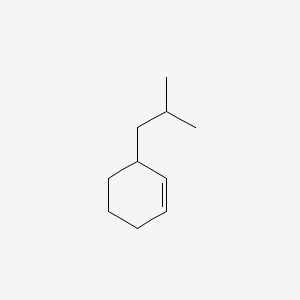
4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a furan ring, a nitro group, and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methylfuran-2-carbaldehyde with 3-oxobutyl benzopyran-1-one under acidic or basic conditions. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzopyran core may interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar benzopyran core and exhibit diverse biological activities.
Coumarin Derivatives: These compounds also contain a benzopyran structure and are known for their anticoagulant and antimicrobial properties.
Uniqueness
4-(5-Methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)-1H-2-benzopyran-1-one is unique due to the presence of the furan ring and the nitro group, which confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives .
Properties
CAS No. |
917571-22-3 |
|---|---|
Molecular Formula |
C18H15NO6 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)-7-nitro-3-(3-oxobutyl)isochromen-1-one |
InChI |
InChI=1S/C18H15NO6/c1-10(20)3-7-16-17(15-8-4-11(2)24-15)13-6-5-12(19(22)23)9-14(13)18(21)25-16/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
KKWNLHZKHRDEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=CC(=C3)[N+](=O)[O-])CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


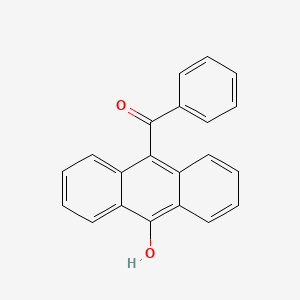
![Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-](/img/structure/B14176644.png)
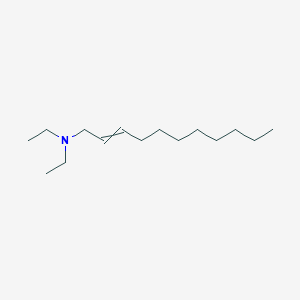

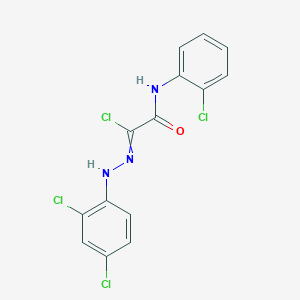
![6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14176664.png)
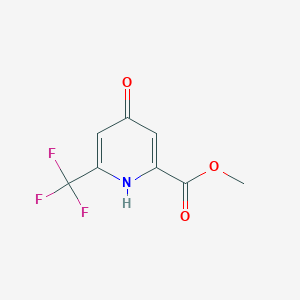
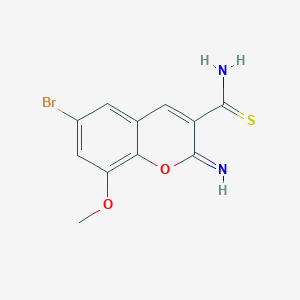
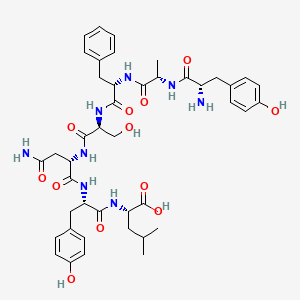
![4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B14176680.png)
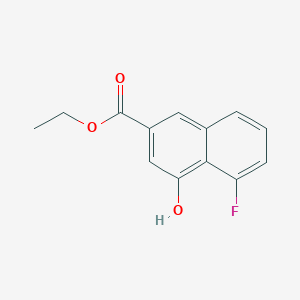
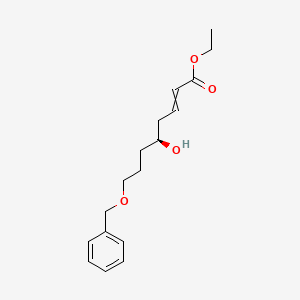
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
